molecular formula C16H13F2N3OS B2668513 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea CAS No. 1334374-28-5

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea

Cat. No.: B2668513
CAS No.: 1334374-28-5
M. Wt: 333.36
InChI Key: LKCQLJCMGRFWKB-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea is a compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea typically involves the reaction of 4,6-difluorobenzo[d]thiazole with phenethylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-11-8-12(18)14-13(9-11)23-16(20-14)21-15(22)19-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCQLJCMGRFWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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